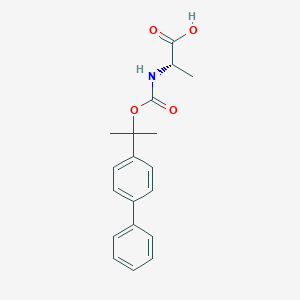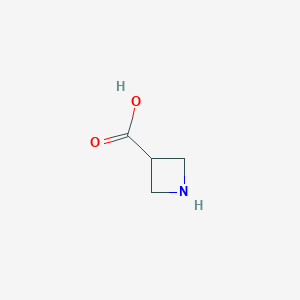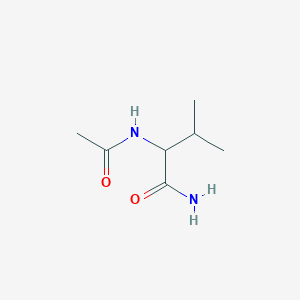
Ac-val-nh2
概要
説明
Ac-val-nh2, also known as N-acetyl-L-valinamide, is a small organic molecule with the chemical formula C7H14N2O2. It is a derivative of the amino acid valine, where the amino group is acetylated, and the carboxyl group is converted to an amide. This compound is often used in peptide synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-val-nh2 typically involves the acetylation of L-valine followed by the conversion of the carboxyl group to an amide. One common method is as follows:
Acetylation of L-valine: L-valine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-valine.
Amidation: The N-acetyl-L-valine is then reacted with ammonia or an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
Ac-val-nh2 can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield N-acetyl-L-valine and ammonia.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The acetyl group can be substituted with other acyl groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Substitution: Acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Hydrolysis: N-acetyl-L-valine and ammonia.
Oxidation: Oxo derivatives of this compound.
Substitution: Various acylated derivatives depending on the substituent used.
科学的研究の応用
Ac-val-nh2 has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biological Studies: It serves as a model compound in studies of protein folding and stability.
Pharmaceutical Research: It is used in the development of peptide-based drugs and as a reference compound in analytical studies.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of Ac-val-nh2 depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
N-acetyl-L-alaninamide: Similar structure but derived from alanine instead of valine.
N-acetyl-L-leucinamide: Similar structure but derived from leucine.
N-acetyl-L-isoleucinamide: Similar structure but derived from isoleucine.
Uniqueness
Ac-val-nh2 is unique due to its specific side chain derived from valine, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of peptides with specific structural and functional characteristics.
特性
IUPAC Name |
2-acetamido-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-4(2)6(7(8)11)9-5(3)10/h4,6H,1-3H3,(H2,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHJKQHCMGQEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958945 | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-3-methylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37933-88-3 | |
| Record name | N-Acetyl L-valinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-3-methylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the predominant conformations of Ac-Val-NH2 in the gas phase, and what factors influence their stability?
A1: Laser ablation molecular beam Fourier transform microwave (LA-MB-FTMW) spectroscopy revealed that Ac-Val-NH2 exists as a mixture of two main conformers in the gas phase: C7 and C5. [] These designations refer to the ring size formed by the intramolecular hydrogen bond between the N-terminal acetyl group's carbonyl oxygen and the C-terminal amide group's hydrogen.
Q2: How does the conformational behavior of this compound compare to other dipeptides, and what insights does this provide about peptide structure?
A2: The observation of both C7 and C5 conformers in Ac-Val-NH2, with a bias towards C7, aligns with the general trend observed in other capped dipeptides. [] This suggests that while side chain characteristics influence the relative stability of different conformers, the intrinsic backbone preferences and hydrogen bonding patterns play a significant role in shaping the conformational landscape of dipeptides.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


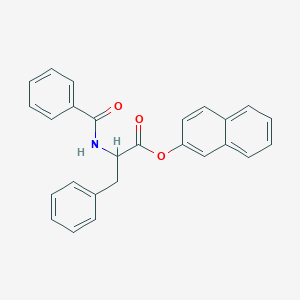
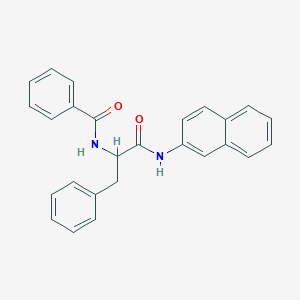
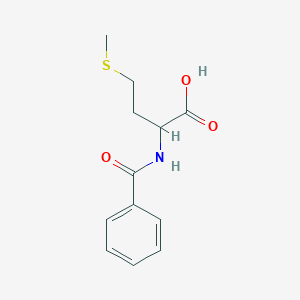
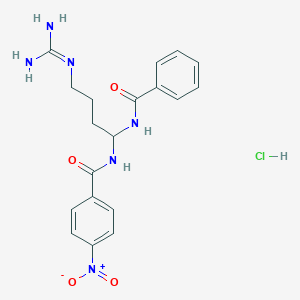
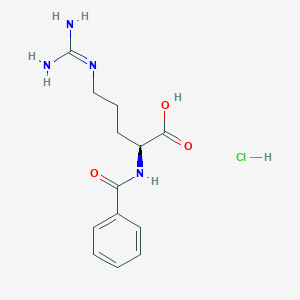

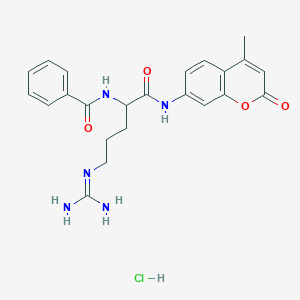
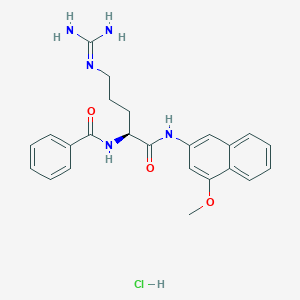
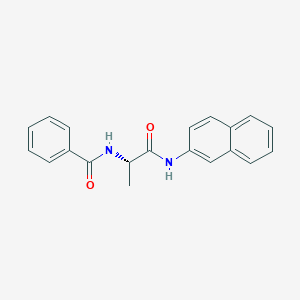
![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B556319.png)
![N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid](/img/structure/B556320.png)
